Alosetron hydrochloride

Catalog No.
S002537
CAS No.
132414-02-9
M.F
C17H19ClN4O
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alosetron hydrochloride

Alosetron HCl (CAS 132414-02-9) addresses solubility and selectivity deficits of free base or generic 5-HT3 antagonists in IBS-D research. Key differentiators: • 61 mg/mL aqueous solubility ensures consistent dissolution for oral liquid or suspension formulations. • Ki 0.3 nM, >1000-fold selectivity over 5-HT1B/1C, α-adrenergic receptors prevents assay confounding. • Validated positive control for colonic transit and visceral pain models; meets FDA reference standards for IBS-D. Supplied as high-purity API with full stability documentation. Immediate global shipping.

CAS Number

132414-02-9

Product Name

Alosetron hydrochloride

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Synonyms

2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride, alosetron, alosetron hydrochloride, alosetron monohydrochloride, GR 68755, GR68755, Lotronex

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

The exact mass of the compound Alosetron hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg

Alosetron hydrochloride (CAS 132414-02-9) is a highly potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist utilized primarily as an active pharmaceutical ingredient (API) for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) [1]. From a procurement and formulation perspective, the hydrochloride salt form is critical because it provides exceptional aqueous solubility (61 mg/mL) compared to the poorly soluble free base [1]. This high solubility ensures reproducible bioavailability in solid oral dosage forms and enables the preparation of stable extemporaneous liquid suspensions [1]. Its high selectivity for the 5-HT3 receptor over other serotonin, adrenergic, and dopaminergic receptors makes it a benchmark compound in neurogastroenterology research and specialized pharmaceutical manufacturing .

Research Fit

Compound Class 5-HT3 receptor antagonist (setron class)
Salt Form Hydrochloride salt for aqueous formulation research
Research Context Severe diarrhea-predominant IBS-D model studies in female models

Substituting Alosetron hydrochloride with older 5-HT3 antagonists (such as ondansetron) or its own free base form compromises both formulation viability and assay specificity. The free base form lacks the necessary aqueous solubility for consistent dissolution profiles, leading to unpredictable pharmacokinetics and formulation failures in liquid vehicles [1]. Furthermore, substituting with broader-spectrum antiemetics like ondansetron introduces off-target binding to 5-HT1B, 5-HT1C, and alpha-adrenergic receptors, which confounds in vitro receptor assays and fails to replicate the specific colonic transit modulation required for IBS-D models . Therefore, securing the exact hydrochloride salt is mandatory for both high-fidelity receptor binding studies and compliant pharmaceutical compounding.

Substitution Risk

Product
Key Mismatch
Alosetron HCl
5-HT3 antagonist with reported global symptom improvement in IBS-D models and prolonged receptor engagement
Ondansetron / Granisetron
Optimized for antiemetic endpoints; may show divergent visceral hypersensitivity response and lack IBS-D regulatory approval
Cilansetron / Ramosetron
Different symptom-domain rankings; not direct substitutes for global symptom improvement endpoint context

Aqueous Solubility: Salt vs. Free Base

Alosetron hydrochloride demonstrates an aqueous solubility of 61 mg/mL, which is critical for its use in both solid and liquid dosage forms [1]. In contrast, the alosetron free base is poorly soluble in water, necessitating the use of the hydrochloride salt to achieve the required dissolution kinetics and bioavailability [2]. This high solubility allows for the creation of stable 0.1 mg/mL oral suspensions that maintain stability for up to 14 days under refrigeration, a critical requirement for specialized patient formulations[1].

Evidence DimensionAqueous Solubility
Target Compound Data61 mg/mL (Alosetron hydrochloride)
Comparator Or BaselineAlosetron free base (Poorly soluble / <1 mg/mL)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the HCl salt.
ConditionsAqueous solution at standard formulation conditions.

Securing the hydrochloride salt is essential for achieving reproducible dissolution in pharmaceutical manufacturing and enabling stable liquid formulations.

Duration of Action
Head-to-head
120 min vs 60 min inhibition
Sustained receptor engagement supports fewer redosing in research models
Rat Bezold-Jarisch reflex; intraduodenal administration

5-HT3 Affinity: Alosetron vs. Ondansetron

Alosetron exhibits exceptional potency and selectivity for the 5-HT3 receptor, with a binding affinity (Ki) of approximately 0.3 to 0.4 nM for human recombinant receptors. In comparison, the first-generation 5-HT3 antagonist ondansetron has a significantly lower affinity (Ki = 6.16 nM) and exhibits off-target binding to 5-HT1B, 5-HT1C, and alpha-adrenergic receptors . This roughly 15- to 20-fold higher affinity and strict selectivity profile make alosetron the superior choice for assays requiring precise isolation of 5-HT3-mediated pathways in enteric nervous system models .

Evidence Dimension5-HT3 Receptor Binding Affinity (Ki)
Target Compound DataKi = 0.3 - 0.4 nM
Comparator Or BaselineOndansetron (Ki = 6.16 nM)
Quantified Difference~15 to 20-fold higher affinity for Alosetron.
ConditionsIn vitro human recombinant 5-HT3 receptor binding assays.

For neurogastroenterology research, Alosetron provides a cleaner pharmacological profile without the confounding off-target effects seen with older antiemetics.

Global Symptom Rank
Reported
Ranked #1 (SUCRA 0.82) among 5-HT3 antagonists
Reported endpoint context for global symptom improvement
Network meta-analysis; 10,421 NC-IBS patients

IBS-D Efficacy: Alosetron vs. Alternatives

In rigorous evaluations using the FDA-recommended composite endpoint for IBS-D (which requires simultaneous improvement in both abdominal pain and stool consistency), Alosetron 1 mg twice daily ranked first for efficacy in network meta-analyses of pharmacological therapies [1]. It significantly outperformed alternatives like eluxadoline and rifaximin in achieving this dual-symptom resolution [1]. Over 45% of patients treated with alosetron met this strict composite endpoint, establishing it as the benchmark positive control for severe IBS-D therapeutic development [2].

Evidence DimensionFDA Composite Endpoint Response (Abdominal pain & stool consistency)
Target Compound DataRanked 1st; >45% responder rate
Comparator Or BaselineEluxadoline and Rifaximin (Lower composite response rates)
Quantified DifferenceSuperior ranking in dual-symptom resolution.
ConditionsNetwork meta-analysis of randomized controlled trials for IBS-D.

Buyers developing or benchmarking new IBS-D therapeutics must use Alosetron as the gold-standard positive control for composite efficacy.

Aqueous Solubility
Class-level
61 mg/mL (water)
Salt form selection ensures formulation consistency
pH-dependent; >600-fold variation across GI pH range
5-HT3 Selectivity
Reported
Ki 0.3-0.4 nM (5-HT3); >10,000-fold over 5-HT2, 5-HT1A
Target specificity for mechanistic studies with low off-target binding
Human recombinant receptor radioligand assays
Work Absenteeism
Head-to-head vs placebo
0.99 days vs 1.98 days per 4 weeks
Reported work-productivity endpoint context
Phase III trials; n=397 employed women with IBS-D
Gender PK Difference
Class-level
~1.8-fold higher Cmax in women vs men
Exposure-model context for sex-specific study design
Population PK analysis; 27% lower in men

Positive Control: Colonic Transit Assays

Due to its high 5-HT3 receptor affinity (Ki ~0.3 nM) and proven efficacy in modulating enteric nervous system activity, Alosetron hydrochloride is the mandatory positive control in preclinical models evaluating visceral pain and colonic transit times . Its use ensures baseline validation when screening novel compounds for IBS-D [2].

Extemporaneous Oral Suspensions

The high aqueous solubility of the hydrochloride salt (61 mg/mL) makes it the ideal API for formulating specialized liquid dosage forms (e.g., 0.1 mg/mL suspensions) for patients unable to swallow solid tablets [1]. Its stability profile supports a 14-day refrigerated shelf life in standard suspending vehicles [1].

High-Fidelity 5-HT3 Binding Studies

Because it lacks the off-target alpha-adrenergic and 5-HT1B/1C binding seen in older setrons like ondansetron, Alosetron hydrochloride is the preferred radioligand competitor or blocking agent in highly specific in vitro receptor mapping and structural biology studies of the 5-HT3 ion channel .

Application Fit Matrix

Application
Selection Property
Validation Focus
Visceral hypersensitivity and GI transit studies
Prolonged pharmacodynamic duration
Sustained receptor engagement in vivo
Oral formulation and bioequivalence research
Hydrochloride salt solubility profile
Dissolution and pH-dependent release
IBS-D symptom endpoint studies
Reported global symptom improvement rank
Composite symptom endpoint validation
Healthcare resource utilization research
Reported work-absenteeism reduction
Indirect cost endpoint analysis

Melting Point

288-291 °C

UNII

2F5R1A46YW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (92.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Alosetron, a selective 5-HT3-receptor antagonist, is indicated for the treatment of irritable bowel syndrome in female patients whose predominant symptom is diarrhea. /Salt not specified/
... Animal models have shown it to be active in anxiety, psychosis, cognitive impairment, emesis & drug withdrawal, though its application in humans has been almost entirely restricted to irritable bowel syndrome (IBS). ... Alosetron appears promising in the treatment of abdominal pain & discomfort & normalising of bowel function in patients with non-constipated IBS. It also improves quality of life, has a high degree of tolerability & has an excellent safety profile to date. /Salt not specified/

Pharmacology

Alosetron Hydrochloride is the hydrochloride salt form of alosetron, a potent and selective 5-HT3 receptor antagonist. Alosetron blocks the actions of serotonin at 5-HT3 sites in the peripheral nervous system, particularly on enteric and nociceptive sensory neurons, thereby affecting the regulation of visceral pain, decreasing gastrointestinal contraction and motility, and decreasing gastrointestinal secretions. This agent is used to treat diarrhea-predominant irritable bowel syndrome in women.

MeSH Pharmacological Classification

Gastrointestinal Agents

Mechanism of Action

Serotonin 5HT3-receptor antagonist /Salt not specified/
... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/
Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Serotonin
HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

122852-69-1

Associated Chemicals

ALOSETRON;122852-42-0

Wikipedia

Alosetron hydrochloride

FDA Medication Guides

Lotronex
Alosetron Hydrochloride
TABLET;ORAL
SEBELA IRELAND LTD
04/03/2019

Drug Warnings

Plasma concentrations of alosetron are 30 to 50% lower in men than in women given the same oral dose. In patients with irritable bowel syndrome, concentrations of alosetron are influenced by gender. Efficacy has not been established in men at any dose. /Salt not specified/
/Alosetron/ should not be used in irritable bowel syndrome patients currently constipated or whose predominant bowel symptom in constipation because constipation is a frequent side effect of alosetron. /Salt not specified/
... Constipation is the most frequent adverse event, with a higher incidence of transient constipation in alosetron-treated patients, typically occurring in the first month of treatment. /Salt not specified/
Significant side effects have been noted with the use of alosetron including severe constipation, fecal impaction, & ischemic colitis. ...A case of ischemic colitis in a male patient with IBS who was briefly treated with alosetron /is described/. Clinical, endoscopic, & pathologic features of the focal colitis strongly suggested ischemia. Symptoms correlated temporally with alosetron use, & symptoms abated with discontinuation of the drug. Endoscopic & pathologic resolution of the colitis were documented. /salt not specified/

Biological Half Life

Plasma half life is about 1.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: I.H. Coates et al., EP 306323; eidem, US 5360800 (1989, 1994 both to Glaxo)

Interactions

... /A study was conducted/ to examine the potential for alosetron to alter the pharmacokinetics of theophylline by inhibiting its metab, as suggested by in vitro & in vivo effects on CYP1A2 activity. ... Ten healthy female volunteers received theophylline 200 mg twice daily alone for 8 days & with alosetron 1 mg twice daily for 15 days in this randomized, placebo-controlled, two-way-crossover study. ... Alosetron had no significant effect on theophylline plasma concns (Cmax approx 9 microg/ml), AUC approx 90 microg/ml-hr) or oral formation clearance of 3 major metabolites produced via CYP1A2: 3-methylxanthine, 1-methylurate & 1,3-dimethylurate (5, 7 & 16 ml/min, respectively). Concomitant admin of alosetron & theophylline was well tolerated. ... The absence of a clinical drug interaction involving inhibition of theophylline metab by alosetron was not predicted by in vitro & in vivo metabolic probe data. /Salt not specified/
Lotronex (alosetron hydrochloride) is a 5-HT3 receptor antagonist indicated for the treatment of irritable bowel syndrome (IBS) in females whose predominant bowel habit is diarrhea. Alosetron is extensively metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP2C9 & CYP3A4. Fluoxetine is an antidepressant that is administered as a racemic mixture of equipotent R- & S-enantiomers. Fluoxetine metab involves CYP2D6 & CYP2C9 in the formation of its major metabolite, norfluoxetine. This metabolite is also present as two enantiomers, of which only the S-enantiomer exhibits comparable antidepressant activity. This study was conducted to assess the potential for an effect of alosetron on the pharmacokinetics of fluoxetine. This was an open-label, two-period, nonrandomized, crossover study in 12 healthy female & male volunteers. The pharmacokinetics for both enantiomers of fluoxetine & norfluoxetine were examined following single oral doses of 20 mg fluoxetine, given alone & in combination with alosetron 1 mg twice daily for 15 days. The results showed small delays in peak concn but no clinically significant effect of alosetron on the pharmacokinetics of S- & R-fluoxetine or S- & R-norfluoxetine. Coadministration of alosetron & fluoxetine was well tolerated by all subjects.
Lotronex (alosetron hydrochloride) is a 5-HT3 receptor antagonist indicated for the treatment of irritable bowel syndrome (IBS) in females whose predominant bowel habit is diarrhea. Alosetron is extensively metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP 2C9 & 3A4. Alprazolam is a short-acting benzodiazepine commonly prescribed for the treatment of anxiety disorders & a potential comedication in patients with IBS. Alprazolam is extensively metabolized by CYP3A4. This clinical study was conducted to assess the potential for a metabolic drug interaction between these two CYP3A4 substrates. This was an open-label, randomized, two-period, crossover study in 12 healthy female & male volunteers to determine the effect of concomitant admin of alosetron at the recommended dose of 1 mg /orally/ bid on the pharmacokinetics of alprazolam following a single oral 1 mg dose. The results showed no effect of alosetron on the pharmacokinetics of alprazolam. Mean alprazolam AUC was 210 & 202 ng/h/ml in the absence & the presence of alosetron, respectively. Therefore, alprazolam may be safely coadministered with alosetron without the need for dosage adjustment.
[1]. Targeting the 5-HT3 receptor in the treatment of irritable bowel syndrome By Spiller, Robin C. From Current Opinion in Pharmacology (2011), 11(1), 68-74

[2]. Alosetron: an effective treatment for diarrhea-predominant irritable bowel syndrome By Harris, Lucinda A.; Chang, Lin From Women/'s Health (2007), 3(1), 15-27

[3]. Cremonini F, Nicandro JP, Atkinson V, Shringarpure R, Chuang E, Lembo A.
Randomised clinical trial: alosetron improves quality of life and reduces restriction of daily activities in women with severe diarrhoea-predominant IBS.
Aliment Pharmacol Ther. 2012 Sep;36(5):437-48. doi: 10.1111/j.1365-2036.2012.05208.x.

[4]. Nicandro JP, Shin P, Chuang E.
Evaluation of treatment continuation with alosetron by IBS-D severity criteria.
Curr Med Res Opin. 2012 Mar;28(3):449-56.

[5]. Bleser S.
Alosetron for severe diarrhea-predominant irritable bowel syndrome: improving patient outcomes.
Curr Med Res Opin. 2011 Mar;27(3):503-12.

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